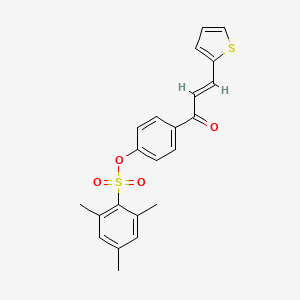

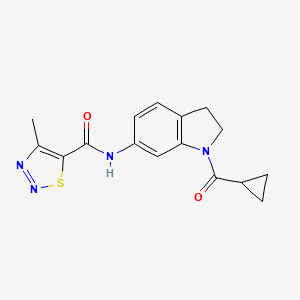

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the conversion of substituted acetophenones and benzaldehydes into chalcones, followed by cyclization with guanidine hydrochloride in the presence of an oxidizing agent . This method is likely applicable to the synthesis of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde, with the appropriate substitutions on the acetophenone and benzaldehyde precursors.

Molecular Structure Analysis

The crystal structure of a related compound, 2-(4'-Amino-5'-amino pyrimidyl)-2-pentene-4-one, shows that the molecule lies in two planes, with the pyrimidine ring and the side chain each occupying a plane. The atoms in the pyrimidine ring exhibit deviations from the least-squares plane, indicating some degree of structural flexibility . This information suggests that 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde may also exhibit a planar structure with some flexibility in the ring system.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can participate in aromatic nucleophilic substitution reactions, leading to amination, solvolysis, and condensation products under mild conditions . These reactions are influenced by structural factors and the presence of alkoxide ions. Such reactivity could be relevant to 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde, depending on its substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines synthesized through a one-step process have shown anti-bacterial activity against both gram-positive and gram-negative bacteria . This suggests that the physical and chemical properties of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde could also be tuned to exhibit biological activity, depending on the specific substituents and synthesis conditions used.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research on pyrimidine derivatives has led to the development of methods for synthesizing complex heterocyclic structures. For instance, the reaction of amino-pyrimidines with PCl5 results in diaza-phospholo[4,5-d]pyrimidines, which are then converted to diamino derivatives upon treatment with piperidine. These compounds serve as precursors for the synthesis of pyrimidylamidophosphoric acids, showcasing the utility of pyrimidine derivatives in synthesizing phosphorus-containing heterocycles (Sazonov & Kropacheva, 1970).

Creation of Pyridopyrimidines and Pyrimidoquinolines

Aminopyrimidinecarbaldehydes have been used as starting materials for generating pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives through condensation with various carbonyl compounds. This highlights the flexibility of pyrimidine derivatives in the synthesis of diverse heterocyclic frameworks (Perandones & Soto, 1998).

Development of 3D Hydrogen-bonded Frameworks

Pyrimidine derivatives can also facilitate the formation of intricate molecular architectures, such as three-dimensional hydrogen-bonded frameworks, due to their polarized electronic structures and capacity for engaging in multiple hydrogen-bonding interactions. This aspect is crucial for designing molecular materials with specific physical properties (Low et al., 2007).

Generation of Azine Derivatives

Pyrimidinecarbaldehyde has been involved in reactions leading to the formation of condensed azines, demonstrating its versatility in organic synthesis and the potential for creating compounds with novel properties for further application in chemical research (Bakulina et al., 2014).

Catalysis and Green Chemistry Applications

Furthermore, pyrimidine derivatives have been explored in the context of catalysis and green chemistry. For example, new additives for the synthesis of triazolo-pyrimidines demonstrate the potential of pyrimidine derivatives in enhancing the efficiency and eco-friendliness of chemical reactions (Khaligh et al., 2020).

Antibacterial Activity Evaluation

Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives and their evaluation for antibacterial activity indicate the biological relevance of research on pyrimidine derivatives, pointing to their potential use in developing new antimicrobial agents (Achagar et al., 2022).

Safety and Hazards

特性

IUPAC Name |

2-amino-4,6-di(piperidin-1-yl)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O/c16-15-17-13(19-7-3-1-4-8-19)12(11-21)14(18-15)20-9-5-2-6-10-20/h11H,1-10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTGLILZTYIPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCCCC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2541514.png)

![2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2541522.png)

![2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2541523.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541529.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide](/img/structure/B2541536.png)